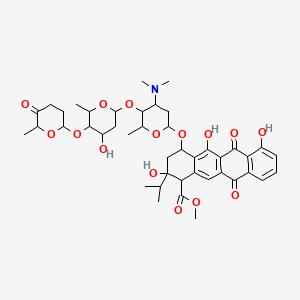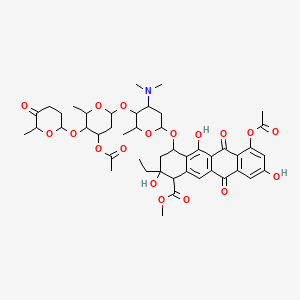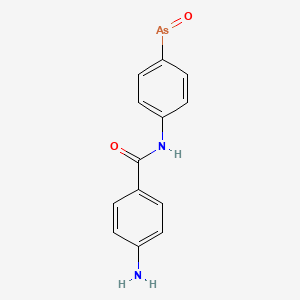
4-Amino-4'-arsenosobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4’-arsenosobenzanilide is an organic compound that features both an amino group and an arsenoso group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-arsenosobenzanilide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Diazotization: Aniline is converted to a diazonium salt.
Coupling Reaction: The diazonium salt reacts with an arsenic-containing compound to form 4-Amino-4’-arsenosobenzanilide.
Industrial Production Methods
Industrial production of 4-Amino-4’-arsenosobenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4’-arsenosobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsenoso group to other arsenic-containing functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various arsenic-containing compounds and substituted derivatives of 4-Amino-4’-arsenosobenzanilide.
Aplicaciones Científicas De Investigación
4-Amino-4’-arsenosobenzanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-4’-arsenosobenzanilide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the arsenoso group.
4-Amino-4’-nitroazobenzene: Contains a nitro group instead of an arsenoso group.
4-Amino-4’-fluorosulfonylazobenzene: Contains a fluorosulfonyl group instead of an arsenoso group.
Propiedades
Número CAS |
5434-43-5 |
|---|---|
Fórmula molecular |
C13H11AsN2O2 |
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
4-amino-N-(4-arsorosophenyl)benzamide |
InChI |
InChI=1S/C13H11AsN2O2/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(14-18)4-8-12/h1-8H,15H2,(H,16,17) |
Clave InChI |
QUKASEZPJMMLKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As]=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


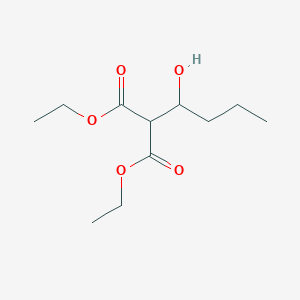
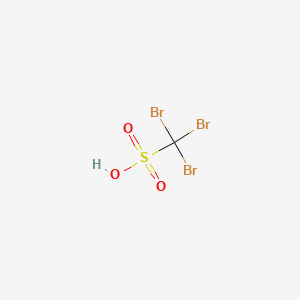

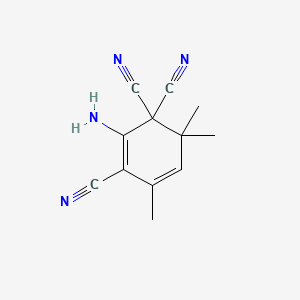
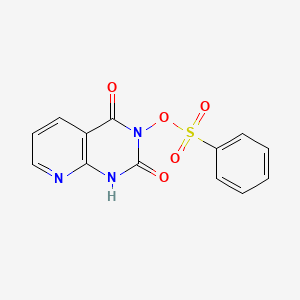
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

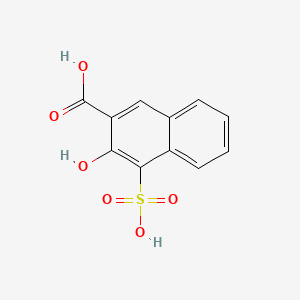
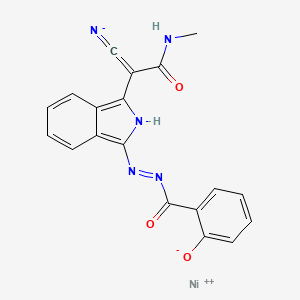

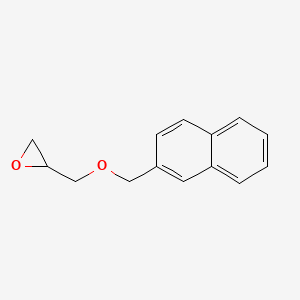
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
